1-ethyl-4-methyl-2,3-dihydro-1H-indole
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Overview
Description
1-Ethyl-4-methyl-2,3-dihydro-1H-indole is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-methyl-2,3-dihydro-1H-indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with 4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation of 1-ethyl-4-methylindole. This process requires specific catalysts and high-pressure conditions to ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can yield fully saturated indole derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the nitrogen atom and the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.
Major Products:
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of fully saturated indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
1-Ethyl-4-methyl-2,3-dihydro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-4-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application, but it often involves modulation of signal transduction pathways or inhibition of enzyme activity.
Comparison with Similar Compounds
1-Ethyl-2,3-dihydro-1H-indole: Lacks the methyl group at the 4-position.
4-Methyl-2,3-dihydro-1H-indole: Lacks the ethyl group at the nitrogen atom.
1-Methyl-2,3-dihydro-1H-indole: Has a methyl group instead of an ethyl group at the nitrogen atom.
Uniqueness: 1-Ethyl-4-methyl-2,3-dihydro-1H-indole is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to its analogs.
Properties
IUPAC Name |
1-ethyl-4-methyl-2,3-dihydroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-3-12-8-7-10-9(2)5-4-6-11(10)12/h4-6H,3,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUPIJIOTOXLMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C=CC=C21)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86911-83-3 |
Source
|
Record name | 1-Ethyl-4-methyl-2,3-dihydro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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